2-iodo-N-(2-methylpropyl)benzamide
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Overview
Description
2-iodo-N-(2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features an iodine atom attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2-methylpropyl)benzamide typically involves the iodination of benzamide derivatives. One common method is the reaction of 2-iodobenzoic acid with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in acetone.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-iodo-N-(2-methylpropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Research: Studied for its potential antibacterial and antioxidant properties.
Industrial Applications: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate interactions with specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-iodobenzamide
- 2-iodo-N-phenylbenzamide
- 2,3-dimethoxybenzamide
Uniqueness
2-iodo-N-(2-methylpropyl)benzamide is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C11H14INO |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
2-iodo-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
BXKRHVRRUJWVKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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